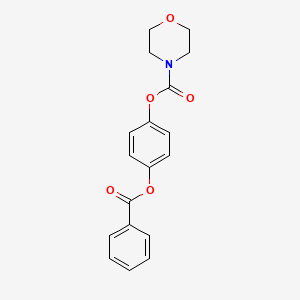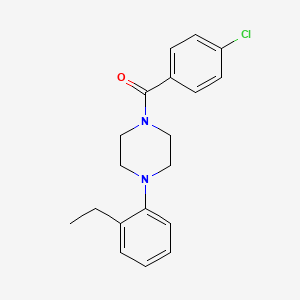![molecular formula C18H18BrN3O3 B5738762 N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide, also known as BPH-715, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have promising properties that could potentially be used in the development of new drugs and therapies.
作用機序
The mechanism of action of N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been found to decrease the expression of certain proteins that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide in lab experiments is that it has been found to have cytotoxic effects on a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology and developing new anticancer therapies. However, one limitation of using N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide. One possible direction is to further investigate its mechanism of action, in order to better understand how this compound inhibits cancer cell growth and proliferation. Additionally, further studies could be conducted to determine the efficacy of N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide in animal models of cancer, in order to determine its potential as a therapeutic agent. Finally, studies could be conducted to investigate the potential use of N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide in combination with other anticancer drugs, in order to determine whether it could enhance the efficacy of existing therapies.
合成法
The synthesis of N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide involves a multi-step process that requires several different chemical reactions. The first step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1-phenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 2-(1-(4-bromophenyl)ethylidene)hydrazinecarboxylic acid ethyl ester. The final step involves the reaction of this compound with 2-methoxybenzoyl chloride to form N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide.
科学的研究の応用
N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has been studied for its potential applications in scientific research. Specifically, this compound has been found to have promising properties as a potential anticancer agent. In vitro studies have shown that N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide has cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-12(13-7-9-14(19)10-8-13)21-22-17(23)11-20-18(24)15-5-3-4-6-16(15)25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSESLTGSLDCD-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1OC)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)


